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Abstract
The ADP-ribosylation factor-like 16 (ARL16) gene encodes a divergent member of the ARF

family of small GTPases.[1][2] These proteins act as molecular switches, cycling between an

inactive GDP-bound state and an active GTP-bound state to regulate a variety of cellular

functions.[1][3] While historically understudied, recent research has illuminated ARL16's critical

roles in cellular processes, particularly in the regulation of primary cilia and the innate immune

response.[1][4][5] Phylogenetic studies reveal a strong correlation between the presence of the

ARL16 gene and the ability of a species to form cilia, predicting its importance in ciliary biology.

[1][3][6] Experimental evidence confirms this, demonstrating that ARL16 is essential for proper

ciliogenesis, maintenance of ciliary protein composition, and cilia-dependent signaling

pathways such as Sonic Hedgehog (Shh).[1][7] Furthermore, ARL16 has been identified as a

negative regulator of the innate antiviral response through its GTP-dependent interaction with

the RIG-I sensor.[4][5] This guide provides a comprehensive overview of the current

understanding of ARL16, detailing its gene and protein characteristics, subcellular localization,

molecular functions, and the experimental methodologies used to elucidate these roles.

Gene and Protein Overview
ARL16 is a member of the ARF-like (ARL) protein family, which is structurally related to ADP-

ribosylation factors (ARFs).[8] It is among the more divergent members of this family, sharing
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only about 27% amino acid identity with ARF1.[3][7] The gene is widely expressed across

mammalian tissues.[3][6]

In humans, two protein isoforms are reported: a shorter, more common 173-residue variant and

a longer 197-residue variant resulting from an alternative transcription start site.[6] Mice, in

contrast, express only the 173-residue protein.[6] Like other small GTPases, ARL16 functions

as a regulatory switch, though it lacks the conserved glutamine residue in the switch II region

that is typically essential for GTP binding and hydrolysis in other GTPases, suggesting atypical

biochemical properties.[9]

Table 1: Gene and Protein Identifiers

Identifier Value

Gene Symbol ARL16

Full Name ARF Like GTPase 16

NCBI Gene ID 339231[4][8]

UniProtKB ID Q0P5N6[8][10]

Human Isoforms 173 and 197 amino acids[6]

Mouse Isoform 173 amino acids[6]

Subcellular Localization
ARL16 exhibits a diverse subcellular distribution, reflecting its involvement in multiple cellular

pathways.[1][7] Its localization can vary depending on the cell type and experimental

conditions.

Cytosol: ARL16 has been observed diffusely in the cytosol in cell lines such as HEK293 and

HeLa.[1][3][6][7] Exogenously expressed 173-residue ARL16 also shows cytosolic

distribution in Mouse Embryonic Fibroblasts (MEFs).[3]

Mitochondria: The longer, 197-residue human isoform of ARL16 strongly co-localizes with

mitochondria.[3] Endogenous ARL16 has also been found at mitochondria in human retinal

pigmented epithelial (RPE1) cells.[3][7]
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Primary Cilium and Basal Body: In ciliated cells, ARL16 plays a key role. It localizes in a

punctate manner along the ciliary axoneme in RPE1 cells.[7][11] In human retinal

photoreceptor cells, ARL16 is found at the connecting cilium and the basal body.[1][11]

Role in Ciliary Trafficking and Signaling
A significant body of evidence links ARL16 directly to the function of the primary cilium, an

organelle that acts as a sensory and signaling hub.

Regulation of Ciliogenesis and Ciliary Morphology
Phylogenetic profiling across numerous eukaryotic species shows a strong correlation between

the presence of ARL16 and the presence of a cilium or flagellum, similar to other known ciliary

ARLs like ARL3, ARL6, and ARL13.[1][3]

CRISPR/Cas9-mediated knockout of Arl16 in MEFs has profound effects on cilia.[1][7] Arl16

KO cell lines exhibit a significant reduction in ciliogenesis, with about half as many ciliated cells

compared to wild-type counterparts after 24 hours of serum starvation.[1] Paradoxically, the

cilia that do form in these knockout cells are, on average, significantly longer than those in wild-

type cells.[1][3]

Control of Ciliary Protein Composition
The loss of ARL16 disrupts the proper localization of several key ciliary proteins. In Arl16 KO

cells, the ciliary levels of ARL13B, ARL3, and the lipid phosphatase INPP5E are dramatically

reduced.[1][3][11] This is significant because ARL13B is required for the ciliary accumulation of

both ARL3 and INPP5E.[1][3]

The underlying mechanism appears to be a defect in the transport of specific cargo from the

Golgi apparatus to the cilium.[1][3][6] In the absence of ARL16, both INPP5E and the

Intraflagellar Transport (IFT-A) core component IFT140 fail to reach the cilium and instead

accumulate at the Golgi.[1][3][6][11] This suggests ARL16 regulates a specific Golgi-to-cilium

trafficking pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.genecards.org/cgi-bin/carddisp.pl?gene=ARL16
https://www.researchgate.net/publication/355332771_Phylogenetic_profiling_and_cellular_analyses_of_ARL16_reveal_roles_in_traffic_of_IFT140_and_INPP5E
https://www.biorxiv.org/content/10.1101/2021.10.14.464442v1.full-text
https://www.researchgate.net/publication/355332771_Phylogenetic_profiling_and_cellular_analyses_of_ARL16_reveal_roles_in_traffic_of_IFT140_and_INPP5E
https://www.biorxiv.org/content/10.1101/2021.10.14.464442v1.full-text
https://www.ncbi.nlm.nih.gov/gene/339231
https://www.biorxiv.org/content/10.1101/2021.10.14.464442v1.full-text
https://www.genecards.org/cgi-bin/carddisp.pl?gene=ARL16
https://www.biorxiv.org/content/10.1101/2021.10.14.464442v1.full-text
https://www.biorxiv.org/content/10.1101/2021.10.14.464442v1.full-text
https://www.ncbi.nlm.nih.gov/gene/339231
https://www.biorxiv.org/content/10.1101/2021.10.14.464442v1.full-text
https://www.ncbi.nlm.nih.gov/gene/339231
https://www.researchgate.net/publication/355332771_Phylogenetic_profiling_and_cellular_analyses_of_ARL16_reveal_roles_in_traffic_of_IFT140_and_INPP5E
https://www.biorxiv.org/content/10.1101/2021.10.14.464442v1.full-text
https://www.ncbi.nlm.nih.gov/gene/339231
https://www.biorxiv.org/content/10.1101/2021.10.14.464442v1.full-text
https://www.ncbi.nlm.nih.gov/gene/339231
https://pmc.ncbi.nlm.nih.gov/articles/PMC9250359/
https://www.biorxiv.org/content/10.1101/2021.10.14.464442v1.full-text
https://www.ncbi.nlm.nih.gov/gene/339231
https://pmc.ncbi.nlm.nih.gov/articles/PMC9250359/
https://www.researchgate.net/publication/355332771_Phylogenetic_profiling_and_cellular_analyses_of_ARL16_reveal_roles_in_traffic_of_IFT140_and_INPP5E
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575849?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ARL16 Role in Golgi-to-Cilium Trafficking
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Caption: ARL16 facilitates the export of IFT140 and INPP5E from the Golgi to the cilium.

Role in Sonic Hedgehog (Shh) Signaling
The disruption of ciliary protein content in Arl16 knockout cells leads to defective Hedgehog

signaling, a critical pathway for embryonic development.[1] In response to Shh stimulation, the

transmembrane protein Smoothened (SMO) normally translocates into the cilium. This process

is impaired in Arl16 KO cells.[3] Consequently, the downstream transcriptional activation of

Hedgehog target genes, such as Ptch1 and Gli1, is significantly blunted.[3][7]
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ARL16 Regulation of Hedgehog Signaling
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Caption: Loss of ARL16 impairs Shh signaling by disrupting ciliary protein composition.

Role in Innate Immunity
Separate from its ciliary functions, ARL16 plays a direct role in regulating the innate immune

response to viral infections.[5]

Negative Regulation of RIG-I
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ARL16 has been identified as an inhibitor of the RIG-I (Retinoic acid-inducible gene I, also

known as DDX58) signaling pathway.[4][5] RIG-I is a key cytosolic pattern recognition receptor

that detects viral RNA, initiating a signaling cascade that leads to the production of type I

interferons (IFNs) and an antiviral state.[5]

ARL16 directly interacts with the C-terminal domain (CTD) of RIG-I.[5] This interaction is strictly

dependent on ARL16 being in its GTP-bound (active) state.[5] By binding to the CTD, which is

the RNA-sensing region of RIG-I, ARL16 suppresses the ability of RIG-I to associate with viral

RNA.[5] This effectively shuts down the downstream signaling cascade.[5]

Viral infection appears to promote the conversion of ARL16 to its GTP-bound form, enhancing

its association with RIG-I as a negative feedback mechanism to prevent an overactive immune

response.[5] Knockdown of endogenous ARL16 potentiates virus-induced IFN-β expression,

confirming its inhibitory role.[5]
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ARL16 Inhibition of RIG-I Signaling
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Caption: Active ARL16-GTP binds the RIG-I CTD, blocking viral RNA sensing and signaling.

Quantitative Data Summary
The following tables summarize the key quantitative and qualitative findings from studies on

Arl16 knockout (KO) mouse embryonic fibroblasts (MEFs).

Table 2: Effects of Arl16 Knockout on Ciliogenesis in MEFs
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Parameter Wild-Type (WT)
Arl16 Knockout
(KO)

Reference

% Ciliated Cells (24h) Normal
~50% reduction

compared to WT
[1]

Ciliary Length (48h)

~2.68 µm (calculated

from ~90% shorter

than KO)

5.09 µm [1][3]

Ciliogenesis Normal rate Decreased [1][7][12]

Table 3: Effects of Arl16 Knockout on Ciliary Protein Localization

Ciliary Protein
Localization in Arl16 KO
Cilia

Reference

ARL13B Dramatically reduced [1][3][11]

ARL3 Lost from cilia [1][6][11]

INPP5E
Lost from cilia (accumulates at

Golgi)
[1][6][11][12]

IFT140
Lost from cilia (accumulates at

Golgi)
[1][6][11][12]

SMO
Reduced recruitment upon

Shh stimulation
[3]

Experimental Protocols
CRISPR/Cas9 Knockout of Arl16 in MEFs
This protocol describes the generation of Arl16 knockout cell lines to study its function.[1]

Guide RNA Design: Design two guide RNAs targeting an early exon (e.g., exon 2) of the

Arl16 gene to induce frame-shifting insertions/deletions (indels).
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Transfection: Transfect immortalized MEFs with plasmids co-expressing Cas9 nuclease and

the designed guide RNAs.

Clonal Selection: After transfection, plate the cells at a low density to allow for the growth of

individual colonies. Isolate single-cell clones.

Screening and Validation:

Expand each clonal line.

Extract genomic DNA from each clone.

Amplify the targeted region of the Arl16 gene using PCR.

Sequence the PCR products (Sanger sequencing) to identify clones containing frame-

shifting indels.

Confirm the absence of ARL16 protein expression via Western Blot if a specific antibody is

available.

Immunofluorescence Staining for ARL16 Localization
This protocol is used to visualize the subcellular location of the ARL16 protein.[1][11]

Cell Culture: Plate cells (e.g., hTERT-RPE1) on glass coverslips. To induce ciliogenesis,

serum-starve the cells for 24-48 hours.

Fixation:

Rinse cells with PBS.

Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

Permeabilization: Wash the coverslips with PBS and permeabilize the cells with 0.1% Triton

X-100 in PBS for 10 minutes.

Blocking: Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1%

BSA in PBS) for 1 hour.
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Primary Antibody Incubation: Incubate the coverslips with the primary antibody against

ARL16 (and co-staining markers like acetylated-tubulin for cilia) diluted in blocking buffer,

typically for 1 hour at room temperature or overnight at 4°C.

Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-

labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the

dark.

Counterstaining and Mounting: Stain nuclei with a DNA dye (e.g., Hoechst or DAPI). Mount

the coverslips on microscope slides using an anti-fade mounting medium.

Imaging: Visualize the samples using a confocal or fluorescence microscope.

Co-Immunoprecipitation (Co-IP) for ARL16-RIG-I
Interaction
This protocol is used to demonstrate the physical interaction between ARL16 and RIG-I in cells.

[5]

Cell Culture and Transfection: In 10 cm plates, transfect HEK293T cells with plasmids

expressing tagged versions of the proteins of interest (e.g., Flag-ARL16 and HA-RIG-I).

Stimulation (Optional): To observe infection-dependent interactions, infect a subset of cells

with a virus (e.g., Sendai virus) for 12 hours before harvesting.[5]

Cell Lysis:

Wash cells with ice-cold PBS.

Lyse cells in 0.5-1.0 mL of ice-cold Co-IP lysis buffer (e.g., 20 mM Tris pH 7.5, 150 mM

NaCl, 1% Triton X-100, 1 mM EDTA, plus protease inhibitors).[5]

Incubate on ice for 10-20 minutes.

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Centrifuge at ~14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.
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Immunoprecipitation:

Transfer the clear supernatant to a new tube. Save a small aliquot (~50 µL) as the "input"

control.

Add the primary antibody specific to one of the tagged proteins (e.g., anti-Flag antibody) to

the remaining lysate.

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

Bead Capture:

Add pre-washed Protein A/G magnetic or agarose beads to the lysate-antibody mixture.

Incubate with gentle rotation for another 1-2 hours at 4°C to capture the immune

complexes.

Washing:

Pellet the beads (using a magnet or centrifugation).

Discard the supernatant.

Wash the beads 3-5 times with 1 mL of cold lysis buffer to remove non-specific binders.

Elution and Analysis:

After the final wash, remove all supernatant.

Resuspend the beads in 30-50 µL of 2x SDS-PAGE loading buffer.

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

Analyze the eluate and the input samples by SDS-PAGE and Western Blotting, using

antibodies against both tagged proteins (e.g., anti-Flag and anti-HA) to confirm their co-

precipitation.
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Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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